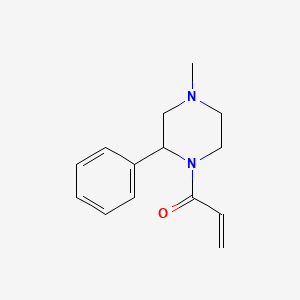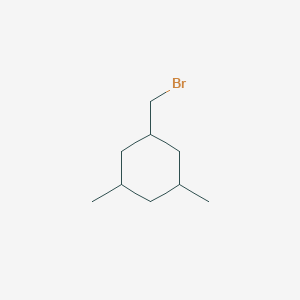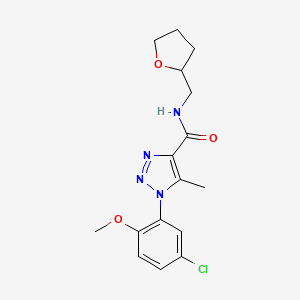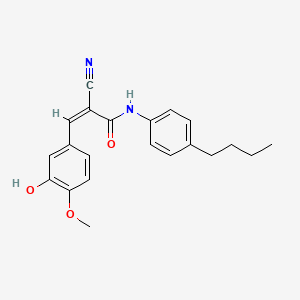
(Z)-N-(4-Butylphenyl)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-(4-Butylphenyl)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide, also known as BHPP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BHPP is a synthetic compound that belongs to the class of enaminones, which are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects.
Mecanismo De Acción
The exact mechanism of action of (Z)-N-(4-Butylphenyl)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways. (Z)-N-(4-Butylphenyl)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. (Z)-N-(4-Butylphenyl)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling and inflammation. Additionally, (Z)-N-(4-Butylphenyl)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide has been shown to modulate the activity of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
(Z)-N-(4-Butylphenyl)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in various animal models of inflammation and pain. (Z)-N-(4-Butylphenyl)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide has also been shown to inhibit tumor cell growth and induce apoptosis in various cancer cell lines. Additionally, (Z)-N-(4-Butylphenyl)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease. (Z)-N-(4-Butylphenyl)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide has also been shown to exhibit antimicrobial activity against various strains of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(Z)-N-(4-Butylphenyl)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. (Z)-N-(4-Butylphenyl)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide is also relatively stable and can be stored for long periods of time without significant degradation. However, there are also some limitations to using (Z)-N-(4-Butylphenyl)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide in lab experiments. It is a relatively new compound, and there is still much to be learned about its biological effects and mechanism of action. Additionally, (Z)-N-(4-Butylphenyl)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for research on (Z)-N-(4-Butylphenyl)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide. One area of research could be to further investigate its mechanism of action and identify specific targets for its biological effects. Another area of research could be to test its safety and efficacy in human clinical trials for various therapeutic applications, such as anti-inflammatory, analgesic, and anti-tumor effects. Additionally, further research could be done to explore its potential as a neuroprotective agent for the treatment of Alzheimer's disease. Finally, research could be done to optimize the synthesis method of (Z)-N-(4-Butylphenyl)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide to improve its yield and purity.
Métodos De Síntesis
The synthesis of (Z)-N-(4-Butylphenyl)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide involves the reaction of 4-butylbenzaldehyde with ethyl cyanoacetate in the presence of sodium ethoxide to form ethyl 2-cyano-3-(4-butylphenyl)acrylate. This intermediate is then reacted with 3-hydroxy-4-methoxybenzaldehyde in the presence of ammonium acetate and acetic acid to form (Z)-N-(4-Butylphenyl)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide. The overall yield of (Z)-N-(4-Butylphenyl)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide is around 50%, and the purity of the compound can be improved through recrystallization.
Aplicaciones Científicas De Investigación
(Z)-N-(4-Butylphenyl)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor effects in various in vitro and in vivo models. (Z)-N-(4-Butylphenyl)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. Additionally, (Z)-N-(4-Butylphenyl)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide has been shown to exhibit antimicrobial activity against various strains of bacteria and fungi.
Propiedades
IUPAC Name |
(Z)-N-(4-butylphenyl)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-3-4-5-15-6-9-18(10-7-15)23-21(25)17(14-22)12-16-8-11-20(26-2)19(24)13-16/h6-13,24H,3-5H2,1-2H3,(H,23,25)/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSBPGLREMMWTR-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)OC)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC(=C(C=C2)OC)O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

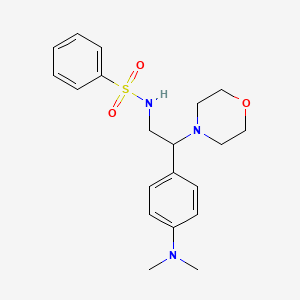
![7-(4-fluorophenyl)-1,3-dimethyl-5-((naphthalen-1-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
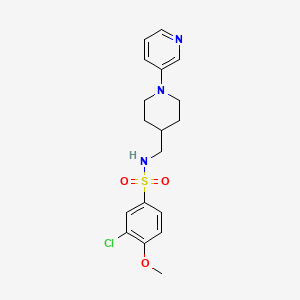
![1-Methyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]pyrazole-4-sulfonamide](/img/structure/B2715099.png)
![2-[(7-Bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-butyl-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2715100.png)
![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2715102.png)
![1,6-Dimethyl-4-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2715103.png)
![11-imino-N-(4-methylphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2715105.png)
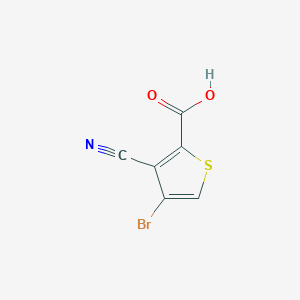
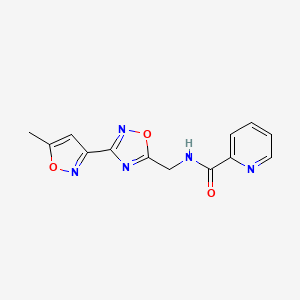
![1-(Tert-butyl)-3-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2715110.png)
